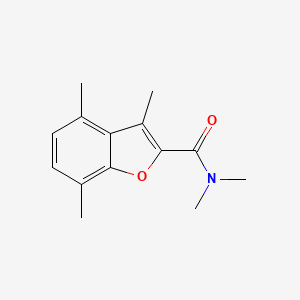![molecular formula C11H14Cl2N2O4S2 B7547696 4-[[(2,5-Dichlorothiophen-3-yl)sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B7547696.png)
4-[[(2,5-Dichlorothiophen-3-yl)sulfonylamino]methyl]oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(2,5-Dichlorothiophen-3-yl)sulfonylamino]methyl]oxane-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DTT-OMe and is synthesized through a specific method.
Mécanisme D'action
DTT-OMe exerts its inhibitory effect on cysteine proteases by irreversibly modifying the catalytic cysteine residue. The sulfonyl group of DTT-OMe reacts with the thiol group of the cysteine residue, resulting in the formation of a covalent bond. This modification prevents the protease from functioning properly, leading to its inhibition.
Biochemical and Physiological Effects:
DTT-OMe has been shown to have both biochemical and physiological effects. Biochemically, it has been reported to inhibit various cysteine proteases, including cathepsin B, L, and S. Physiologically, DTT-OMe has been shown to induce apoptosis in cancer cells by inhibiting the proteasome activity.
Avantages Et Limitations Des Expériences En Laboratoire
DTT-OMe has several advantages for lab experiments. It is a potent and selective inhibitor of cysteine proteases, making it an ideal tool compound for studying their activity. DTT-OMe is also stable and easy to handle, making it suitable for use in various assays. However, DTT-OMe has some limitations, such as its irreversible binding to cysteine residues, which can make it difficult to study the protease activity after inhibition.
Orientations Futures
There are several future directions for the use of DTT-OMe in scientific research. One potential application is in drug discovery, where DTT-OMe can be used as a starting point for developing more potent and selective inhibitors of cysteine proteases. Another future direction is in studying the physiological effects of DTT-OMe, such as its potential as an anticancer agent. Additionally, DTT-OMe can be used in combination with other compounds to study their synergistic effects on protease activity.
Conclusion:
In conclusion, DTT-OMe is a chemical compound that has numerous potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DTT-OMe is a valuable tool compound for studying cysteine proteases and has the potential to be developed into a therapeutic agent for various diseases.
Méthodes De Synthèse
DTT-OMe is synthesized through a multistep process that involves the reaction of 2,5-dichlorothiophene-3-sulfonyl chloride with 4-(aminomethyl)oxane-4-carboxamide. The reaction takes place in the presence of a base, and the resulting product is purified through column chromatography. The purity of the final product is confirmed through various analytical techniques such as NMR, HPLC, and mass spectrometry.
Applications De Recherche Scientifique
DTT-OMe has numerous potential applications in scientific research. It has been used as a tool compound in various studies related to protein modification, enzymatic activity, and drug discovery. DTT-OMe has been reported to be a potent inhibitor of cysteine proteases, which are involved in various diseases such as cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
4-[[(2,5-dichlorothiophen-3-yl)sulfonylamino]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O4S2/c12-8-5-7(9(13)20-8)21(17,18)15-6-11(10(14)16)1-3-19-4-2-11/h5,15H,1-4,6H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLDBTLINWIQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=C(SC(=C2)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(2,5-Dichlorothiophen-3-yl)sulfonylamino]methyl]oxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate](/img/structure/B7547617.png)
![2-chloro-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-3-carboxamide](/img/structure/B7547624.png)
![(5-Amino-3-pyridin-2-yl-1,2,4-triazol-1-yl)-[6-(diethylamino)pyridin-3-yl]methanone](/img/structure/B7547640.png)
![N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide](/img/structure/B7547647.png)
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547667.png)
![[2-(4-methylsulfonylphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547676.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547683.png)
![1-(furan-2-ylmethyl)-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547691.png)
![N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7547699.png)

![N-[(4-chlorophenyl)methyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B7547709.png)
![N-methyl-N-[(4-phenylphenyl)methyl]acetamide](/img/structure/B7547717.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)
![2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide](/img/structure/B7547733.png)